molecular formula C11H15Br B13218317 1-(3-Bromo-2-methylpropyl)-4-methylbenzene

1-(3-Bromo-2-methylpropyl)-4-methylbenzene

Katalognummer: B13218317
Molekulargewicht: 227.14 g/mol
InChI-Schlüssel: PBHJZNJETKKQAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-2-methylpropyl)-4-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of toluene, where the methyl group is substituted with a 3-bromo-2-methylpropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methylpropyl)-4-methylbenzene typically involves the bromination of 4-methylbenzyl chloride followed by a Friedel-Crafts alkylation reaction. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromo-2-methylpropyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

    Substitution: 1-(3-Hydroxy-2-methylpropyl)-4-methylbenzene.

    Elimination: 1-(2-Methylprop-1-enyl)-4-methylbenzene.

    Oxidation: 1-(3-Carboxy-2-methylpropyl)-4-methylbenzene.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-2-methylpropyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(3-Bromo-2-methylpropyl)-4-methylbenzene exerts its effects involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may participate in metabolic pathways, influencing the synthesis and degradation of other molecules.

Vergleich Mit ähnlichen Verbindungen

    1-Bromo-2-methylpropene: Shares the bromine and methyl groups but differs in the position and structure of the alkyl chain.

    1-(3-Bromo-2-methylpropyl)-4-isopropylbenzene: Similar structure with an additional isopropyl group on the benzene ring.

Eigenschaften

Molekularformel

C11H15Br

Molekulargewicht

227.14 g/mol

IUPAC-Name

1-(3-bromo-2-methylpropyl)-4-methylbenzene

InChI

InChI=1S/C11H15Br/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,10H,7-8H2,1-2H3

InChI-Schlüssel

PBHJZNJETKKQAT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CC(C)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.